molecular formula C10H12N2O2 B1393420 1-(Pyridin-3-yl)pyrrolidine-3-carboxylic acid CAS No. 1086374-86-8

1-(Pyridin-3-yl)pyrrolidine-3-carboxylic acid

Cat. No.: B1393420
CAS No.: 1086374-86-8
M. Wt: 192.21 g/mol
InChI Key: UKZLMGGDGNECGU-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Pyridin-3-yl)pyrrolidine-3-carboxylic acid can be synthesized through various methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction between pyridine-3-carboxylic acid and a suitable amine can yield the desired product through a cyclization process .

Industrial Production Methods: In an industrial setting, the production of this compound often involves optimized reaction conditions to maximize yield and purity. This may include the use of catalysts, specific solvents, and temperature control to ensure efficient synthesis .

Chemical Reactions Analysis

Types of Reactions: 1-(Pyridin-3-yl)pyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine-3-carboxylic acid derivatives, while reduction can produce various reduced forms of the original compound .

Scientific Research Applications

1-(Pyridin-3-yl)pyrrolidine-3-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Pyridin-3-yl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. The pyrrolidine ring allows the compound to bind to various enzymes and receptors, modulating their activity. This interaction can influence biological pathways, leading to therapeutic effects .

Comparison with Similar Compounds

  • Pyrrolidine-2-one
  • Pyrrolidine-2,5-diones
  • Prolinol

Comparison: 1-(Pyridin-3-yl)pyrrolidine-3-carboxylic acid is unique due to its fused pyridine and pyrrolidine rings, which provide distinct chemical properties and biological activities. Compared to similar compounds, it offers enhanced stability and specific binding capabilities, making it a valuable tool in medicinal chemistry .

Biological Activity

1-(Pyridin-3-yl)pyrrolidine-3-carboxylic acid is a pyrrolidine derivative that has attracted attention for its potential biological activities. This compound is characterized by the presence of a pyridine ring, which contributes to its unique chemical properties and biological interactions. This article explores the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C12H14N2O2\text{C}_{12}\text{H}_{14}\text{N}_2\text{O}_2

This compound features a pyrrolidine ring substituted with a pyridine moiety and a carboxylic acid group, which may influence its solubility and interaction with biological targets.

Biological Activity Overview

This compound has been studied for various biological activities, including:

  • Anticonvulsant Activity : Research indicates that compounds with similar structures may exhibit protective effects against convulsions and other neurological disorders. For instance, branched alkyl pyrrolidines have been noted for their efficacy in treating epilepsy and related conditions .
  • Cognitive Enhancement : There is evidence suggesting that pyrrolidine derivatives can improve cognitive functions and protect against neurodegenerative diseases . This is particularly relevant for aging populations.
  • Antimicrobial Properties : Studies have shown that certain pyrrole derivatives possess significant antimicrobial activity against various pathogens, indicating a potential application in treating infections .

The mechanisms through which this compound exerts its biological effects are still under investigation. However, several pathways have been proposed:

  • Receptor Modulation : The compound may interact with specific receptors in the central nervous system, influencing neurotransmitter release and neuronal excitability. This could explain its anticonvulsant properties.
  • Enzymatic Inhibition : Similar compounds have demonstrated the ability to inhibit enzymes involved in metabolic pathways or cellular signaling, which could lead to therapeutic effects in various diseases .
  • Antioxidant Activity : Some studies suggest that pyrrolidine derivatives can reduce oxidative stress by modulating antioxidant enzyme levels, providing neuroprotective effects .

Research Findings

A summary of key research findings related to the biological activity of this compound is presented in the table below:

StudyFindings
Demonstrated anticonvulsant properties in animal models; potential for treating epilepsy.
Identified significant antimicrobial activity against Staphylococcus aureus and Escherichia coli; MIC values ranged from 3.12 to 12.5 μg/mL.
Highlighted potential for cognitive enhancement; protective effects against neurodegeneration were noted in vitro.
Suggested antioxidant properties contributing to reduced oxidative stress levels in neuronal cells.

Case Studies

Several case studies have highlighted the therapeutic potential of similar compounds:

  • Epilepsy Treatment : A study involving a series of pyrrolidine derivatives showed promising results in reducing seizure frequency in rodent models, suggesting that modifications to the pyrrolidine structure can enhance anticonvulsant efficacy.
  • Neuroprotection : Research on related compounds indicated improvements in cognitive function in aged animals treated with pyrrolidine derivatives, supporting their use in age-related cognitive decline.

Properties

IUPAC Name

1-pyridin-3-ylpyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O2/c13-10(14)8-3-5-12(7-8)9-2-1-4-11-6-9/h1-2,4,6,8H,3,5,7H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKZLMGGDGNECGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C(=O)O)C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.